molecular formula C10H5Cl2NO2 B1325410 2-(2,4-Dichlorobenzoyl)oxazole CAS No. 898760-56-0

2-(2,4-Dichlorobenzoyl)oxazole

Cat. No. B1325410
M. Wt: 242.05 g/mol
InChI Key: VKZMXIAGFCDEPS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .


Synthesis Analysis

The synthesis of benzoxazoles, such as 2-(2,4-Dichlorobenzoyl)oxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorobenzoyl)oxazole includes a five-membered oxazole ring and a six-membered aromatic ring, which are connected by a carbonyl group . The molecule has a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds .


Physical And Chemical Properties Analysis

2-(2,4-Dichlorobenzoyl)oxazole has a molecular weight of 242.06 Da . It is a fluffy white solid .

Scientific Research Applications

1. Modular Synthesis of Oxazole Structures

Luo et al. (2012) discuss the synthesis of 2,4-oxazole, a key structural motif in various natural products, using a gold-catalyzed oxidation strategy. This approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, facilitated by bidentate ligands like Mor-DalPhos. The study emphasizes the role of these ligands in forming a less electrophilic tricoordinated gold carbene intermediate, enhancing the reaction's chemoselectivity and expanding the potential of oxidative gold catalysis in novel method development (Luo et al., 2012).

2. Coordination Chemistry in Asymmetric Organic Syntheses

Gómez et al. (1999) review the transition metal coordination chemistry of oxazolines, including 2,4-dihydro-1,3-oxazole ligands. These ligands are noted for their versatility in ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms, making them valuable in transition metal-catalyzed asymmetric organic syntheses (Gómez et al., 1999).

3. Synthesis of Oxazoles from Amino Acids

Morwick et al. (2002) report a general method for synthesizing various 2,4-disubstituted oxazoles from alpha-amino acids. This method uses a combination of triphenylphosphine and hexachloroethane for cyclodehydration of alpha-acylamino aldehydes, demonstrating the versatility of oxazoles in chemical synthesis (Morwick et al., 2002).

4. Photooxygenation of Oxazoles in Synthesis

Wasserman et al. (1981) explore the use of oxazoles as masked forms of activated carboxylic acids. They demonstrate how oxazoles can form triamides upon reaction with singlet oxygen, which can be utilized for the synthesis of various macrolides including recifeiolide and curvularin. This study highlights the potential of oxazoles in facilitating diverse synthetic routes (Wasserman et al., 1981).

5. Suzuki Coupling for Oxazole Functionalization

Ferrer Flegeau et al. (2006) describe a methodology for functionalizing oxazole at the 2- and 4-positions using the Suzuki coupling reaction. This approach has been extended to synthesize a novel class of homo- and heterodimeric 4,4-linked dioxazoles, demonstrating the adaptability of oxazole compounds in organic synthesis (Ferrer Flegeau et al., 2006).

Safety And Hazards

2-(2,4-Dichlorobenzoyl)oxazole may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Oxazole-based molecules, including 2-(2,4-Dichlorobenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities. The recent advances in the synthesis of oxazole-containing molecules aim to discover potential oxazole-based medicinal compounds .

properties

IUPAC Name

(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZMXIAGFCDEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642110
Record name (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorobenzoyl)oxazole

CAS RN

898760-56-0
Record name (2,4-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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